molecular formula C23H24N2O4 B11615425 Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B11615425
M. Wt: 392.4 g/mol
InChI Key: AUEKVSOGLJONJQ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to various substitution reactions to introduce the methyl and amino groups. This can be achieved using reagents such as methyl iodide and aniline derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino-substituted quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of kinases or other enzymes critical for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Methylquinoline: A derivative with a methyl group at the 8-position.

    4-Aminoquinoline: A derivative with an amino group at the 4-position.

Uniqueness

Ethyl 8-methyl-4-{[3-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ester and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 8-methyl-4-(3-propoxycarbonylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C23H24N2O4/c1-4-12-29-22(26)16-9-7-10-17(13-16)25-21-18-11-6-8-15(3)20(18)24-14-19(21)23(27)28-5-2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)

InChI Key

AUEKVSOGLJONJQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC2=C(C=NC3=C(C=CC=C32)C)C(=O)OCC

Origin of Product

United States

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